5-amino-4-isopropylthiazole-2(3H)-thione
CAS No.:
Cat. No.: VC3256793
Molecular Formula: C6H10N2S2
Molecular Weight: 174.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2S2 |
|---|---|
| Molecular Weight | 174.3 g/mol |
| IUPAC Name | 5-amino-4-propan-2-yl-3H-1,3-thiazole-2-thione |
| Standard InChI | InChI=1S/C6H10N2S2/c1-3(2)4-5(7)10-6(9)8-4/h3H,7H2,1-2H3,(H,8,9) |
| Standard InChI Key | AHDJKHUOKILYDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(SC(=S)N1)N |
Introduction
Structural Characteristics and Properties
Chemical Structure
5-Amino-4-isopropylthiazole-2(3H)-thione features a thiazole core, which is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. The specific arrangement of functional groups includes an amino group (-NH₂) at the C-5 position, an isopropyl group (-CH(CH₃)₂) at the C-4 position, and a thione group (C=S) at the C-2 position. The nitrogen at position 3 exists in the N-H form, as indicated by the 2(3H) notation in the compound's name.
This structural arrangement creates a planar heterocyclic system with specific electronic distribution, influencing both its chemical reactivity and biological interactions. The presence of the isopropyl group adds lipophilicity to the molecule, while the amino and N-H groups provide hydrogen bond donor capabilities, and the thione group serves as a hydrogen bond acceptor.
Physical and Chemical Properties
The physical and chemical properties of 5-amino-4-isopropylthiazole-2(3H)-thione are summarized in Table 1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂S₂ | |
| Molecular Weight | 174.3 g/mol | |
| Physical State | Solid at room temperature* | - |
| Solubility | Likely soluble in polar organic solvents* | - |
| Hydrogen Bond Donors | 2 (NH₂ and NH groups)* | - |
| Hydrogen Bond Acceptors | 3 (N, S, and C=S groups)* | - |
*Properties inferred from similar thiazole derivatives
The compound's ability to form hydrogen bonds through its amino and N-H groups contributes significantly to its solubility profile and interactions with biological targets. The thione group (C=S) is particularly significant in medicinal chemistry as it can participate in various interactions with protein binding sites, including hydrogen bonding and sulfur-π interactions.
Comparison with Related Compounds
To better understand the structural context of 5-amino-4-isopropylthiazole-2(3H)-thione, a comparison with structurally related compounds is valuable:
These structural variations highlight the modular nature of the thiazole scaffold, where modifications of the substituents and the heterocyclic core can lead to compounds with diverse chemical and biological properties. Such comparisons are essential for structure-activity relationship studies in drug discovery programs .
Synthesis Methods
Comparative Synthetic Approaches
For context, the synthesis of the related compound 5-amino-1,3,4-thiadiazol-2(3H)-one involves a multi-step process:
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Reaction of ethyl thiocarbazate with cyanogen bromide in ethanol at temperatures below 10°C
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Formation of an intermediate (5-amino-2-ethoxy-1,3,4-thiadiazole)
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Acid-catalyzed hydrolysis using concentrated HCl in dioxane
Similarly, the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives involves S-alkylation of mercapto-1,2,4-triazin-5-ones, followed by intramolecular cyclization under microwave irradiation, hydrolysis, and amidation . These synthetic approaches provide valuable insights for developing efficient methods to synthesize 5-amino-4-isopropylthiazole-2(3H)-thione.
Purification and Characterization
After synthesis, purification of 5-amino-4-isopropylthiazole-2(3H)-thione typically involves:
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Recrystallization from appropriate solvents
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Column chromatography for higher purity
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Washing with suitable solvents to remove impurities
Characterization commonly employs:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry for molecular weight confirmation
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Infrared (IR) spectroscopy for functional group identification
Biological Activities
Anticancer Properties
The search results indicate that 5-amino-4-isopropylthiazole-2(3H)-thione demonstrates potential anticancer properties. Research in this area typically involves evaluating the compound's efficacy against various cancer cell lines and measuring parameters like IC₅₀ values (the concentration required to inhibit cell growth by 50%).
The anticancer mechanisms may include:
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Inhibition of specific enzymes involved in cancer cell proliferation
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Induction of apoptosis (programmed cell death) in cancer cells
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Disruption of cancer cell signaling pathways
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Anti-angiogenic effects (preventing the formation of new blood vessels that supply tumors)
These properties make 5-amino-4-isopropylthiazole-2(3H)-thione a promising scaffold for developing targeted anticancer therapies, potentially with fewer side effects than conventional chemotherapeutic agents.
Structure-Activity Relationships
The biological activities of 5-amino-4-isopropylthiazole-2(3H)-thione are closely related to its structural features. Key structure-activity relationships may include:
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.
Research Applications
Drug Discovery Applications
5-Amino-4-isopropylthiazole-2(3H)-thione has significant applications in medicinal chemistry and drug discovery:
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As a building block for the synthesis of more complex bioactive compounds
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In the development of focused compound libraries for high-throughput screening
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For structure-activity relationship studies to optimize biological activities
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As a scaffold for fragment-based drug design approaches
The versatility of the thiazole scaffold allows for various modifications and optimizations to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for developing novel therapeutic agents.
Comparative Biological Activity
When compared with other heterocyclic compounds, 5-amino-4-isopropylthiazole-2(3H)-thione shows distinctive biological profiles:
This comparison highlights the diversity of biological activities among different heterocyclic scaffolds and emphasizes the importance of systematic biological evaluation to identify optimal compounds for specific therapeutic applications.
Future Research Directions
Research involving 5-amino-4-isopropylthiazole-2(3H)-thione is likely to expand in several directions:
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Development of more efficient and sustainable synthetic routes
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Detailed structure-activity relationship studies to optimize biological activities
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Investigation of specific molecular targets and mechanisms of action
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Exploration of combination therapies with established drugs
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Development of targeted drug delivery systems incorporating this scaffold
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Computational studies to predict new biological targets and activities
These research directions aim to harness the full potential of 5-amino-4-isopropylthiazole-2(3H)-thione in addressing unmet medical needs and developing more effective therapeutic strategies.
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